N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]furan-2-carbohydrazide
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Overview
Description
N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a furohydrazide backbone with a 2,4-dichlorophenyl group attached, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE typically involves the condensation of 2,4-dichlorobenzaldehyde with furohydrazide under acidic or basic conditions. The reaction is often carried out in ethanol or methanol as a solvent, with the addition of a catalytic amount of hydrochloric acid or sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted furohydrazides.
Scientific Research Applications
N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes
Mechanism of Action
The mechanism of action of N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N’~2~-[(E)-1-(3,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE
- N’~2~-[(E)-1-(2-CHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE
- N’~2~-[(E)-1-(4-CHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE
Uniqueness
N’~2~-[(E)-1-(2,4-DICHLOROPHENYL)ETHYLIDENE]-2-FUROHYDRAZIDE is unique due to the presence of two chlorine atoms on the phenyl ring, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Properties
Molecular Formula |
C13H10Cl2N2O2 |
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Molecular Weight |
297.13 g/mol |
IUPAC Name |
N-[(E)-1-(2,4-dichlorophenyl)ethylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-8(10-5-4-9(14)7-11(10)15)16-17-13(18)12-3-2-6-19-12/h2-7H,1H3,(H,17,18)/b16-8+ |
InChI Key |
MIAGDOGUKJCAOW-LZYBPNLTSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CO1)/C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CO1)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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